molecular formula C17H19ClFN3O B2460880 2-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrimidine CAS No. 2380070-37-9

2-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrimidine

Cat. No.: B2460880
CAS No.: 2380070-37-9
M. Wt: 335.81
InChI Key: HRPMYDWJYUVJSP-UHFFFAOYSA-N
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Description

2-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a piperidine moiety, which is further functionalized with a chlorofluorophenyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. This may involve the reduction of a pyridine derivative or the cyclization of an appropriate amine.

    Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the chlorofluorophenyl moiety.

    Coupling with Pyrimidine: The final step involves coupling the piperidine intermediate with a pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or piperidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

2-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-[[1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine: Similar structure but with a different position of the fluorine atom.

    2-[[1-[(2-Bromo-6-fluorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine: Bromine substituted analog.

    2-[[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]methoxy]pyridine: Pyridine ring instead of pyrimidine.

Uniqueness

The uniqueness of 2-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chlorofluorophenyl group with the piperidine and pyrimidine rings creates a versatile scaffold for further chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

2-[[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN3O/c18-15-3-1-4-16(19)14(15)11-22-9-5-13(6-10-22)12-23-17-20-7-2-8-21-17/h1-4,7-8,13H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPMYDWJYUVJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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